molecular formula C13H9BrClN3O2 B15019858 5-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

5-bromo-N'-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide

Cat. No.: B15019858
M. Wt: 354.58 g/mol
InChI Key: RCZKTDXRBWTJTN-UBKPWBPPSA-N
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Description

5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide is a synthetic organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a bromine atom at the 5th position of the pyridine ring, a chloro group at the 5th position of the phenyl ring, and a hydroxyl group at the 2nd position of the phenyl ring

Preparation Methods

The synthesis of 5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide typically involves the condensation reaction between 5-bromo-3-pyridinecarbohydrazide and 5-chloro-2-hydroxybenzaldehyde. The reaction is carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the resulting product is filtered and purified by recrystallization from an appropriate solvent .

Chemical Reactions Analysis

5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide undergoes various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to the observed antimicrobial and anticancer effects .

Comparison with Similar Compounds

5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide can be compared with other similar compounds, such as:

The uniqueness of 5-bromo-N’-[(E)-(5-chloro-2-hydroxyphenyl)methylidene]pyridine-3-carbohydrazide lies in its specific substitution pattern and the presence of both bromine and chlorine atoms, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C13H9BrClN3O2

Molecular Weight

354.58 g/mol

IUPAC Name

5-bromo-N-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H9BrClN3O2/c14-10-3-9(5-16-7-10)13(20)18-17-6-8-4-11(15)1-2-12(8)19/h1-7,19H,(H,18,20)/b17-6+

InChI Key

RCZKTDXRBWTJTN-UBKPWBPPSA-N

Isomeric SMILES

C1=CC(=C(C=C1Cl)/C=N/NC(=O)C2=CC(=CN=C2)Br)O

Canonical SMILES

C1=CC(=C(C=C1Cl)C=NNC(=O)C2=CC(=CN=C2)Br)O

Origin of Product

United States

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